![molecular formula C19H19N3O2 B6577627 3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide CAS No. 1210937-53-3](/img/structure/B6577627.png)
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide is an organic compound that features a methoxyphenyl group and a pyrazolylphenyl group connected through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide typically involves the condensation of 4-methoxybenzaldehyde with 4-(1H-pyrazol-3-yl)aniline, followed by an amide formation reaction. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(4-hydroxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide typically involves the reaction of 4-methoxyphenyl derivatives with pyrazole-containing compounds. The compound can be characterized using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm its structure and purity.
Biological Activities
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
3. Anti-inflammatory Effects
There is growing evidence that pyrazole-based compounds can possess anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the pathogenesis of various inflammatory diseases .
Applications in Medicinal Chemistry
The structural features of this compound position it as a promising lead compound in drug discovery. Its potential applications include:
- Drug Design : The compound serves as a scaffold for designing novel inhibitors targeting specific biological pathways.
- Pharmacophore Development : Its unique structural attributes can aid in developing pharmacophores for screening libraries of compounds against various biological targets.
Applications in Materials Science
In materials science, pyrazole derivatives have been explored for their electronic properties. The incorporation of this compound into polymer matrices can enhance the electrical conductivity and thermal stability of materials used in electronic devices .
Agricultural Chemistry
The agricultural applications of pyrazole derivatives are noteworthy. Their ability to act as herbicides or fungicides can be attributed to their effectiveness in disrupting specific biochemical pathways in pests and pathogens. Research is ongoing to evaluate the efficacy and safety profiles of such compounds in agricultural settings .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action can include signal transduction pathways that regulate cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one
- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide is unique due to its specific structural features, such as the presence of both methoxyphenyl and pyrazolylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide belongs to a class of pyrazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a propanamide backbone with a methoxyphenyl group and a pyrazol-3-yl phenyl substituent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Bouabdallah et al. (2022) | MCF7 | 3.79 | Induction of apoptosis |
Wei et al. (2022) | A549 | 26 | Cell cycle arrest |
Li et al. (2022) | NCI-H460 | 0.39 | Autophagy induction |
The compound has shown significant cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and pathways associated with inflammation. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Inhibition of Key Pathways
The biological activity of this compound is attributed to its interaction with several molecular targets:
- Cyclin-dependent Kinases (CDKs) : The compound has been shown to inhibit CDK2, which is essential for cell cycle progression.
- PI3K-Akt Pathway : It exhibits inhibitory effects on the PI3K-Akt signaling pathway, which is often dysregulated in cancer.
- Aurora Kinase Inhibition : The compound has been linked to the inhibition of Aurora-A kinase, further contributing to its anticancer properties.
Study on MCF7 Cells
In a detailed study by Zheng et al., the compound was screened against MCF7 cells and demonstrated an IC50 value of 0.01 µM, showcasing remarkable potency compared to standard chemotherapeutics like doxorubicin. The study concluded that the compound induced significant apoptosis through mitochondrial pathways.
Study on NCI-H460 Cells
Another investigation focused on NCI-H460 cells revealed that treatment with the compound resulted in cell cycle arrest at the G0/G1 phase, significantly reducing cell proliferation rates. This study emphasized the need for further exploration into its use as an adjunct therapy in lung cancer treatment.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-17-9-2-14(3-10-17)4-11-19(23)21-16-7-5-15(6-8-16)18-12-13-20-22-18/h2-3,5-10,12-13H,4,11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMBVKQAPKKSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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